REACTION_CXSMILES
|
[C:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[O:9])=[C:6]([CH3:13])[CH:5]=1)(=[O:3])[CH3:2].[Cl:14][C:15]1[CH:16]=[C:17]([C:22](=[O:27])[C:23]([F:26])([F:25])[F:24])[CH:18]=[C:19]([Cl:21])[CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>C([O-])(=O)CCCCCCCCCCC.[Na+].O>[Cl:14][C:15]1[CH:16]=[C:17]([C:22]([OH:27])([C:23]([F:24])([F:25])[F:26])[CH2:2][C:1]([C:4]2[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[O:9])=[C:6]([CH3:13])[CH:5]=2)=[O:3])[CH:18]=[C:19]([Cl:21])[CH:20]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC(=C(C(=O)N)C=C1)C
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
83 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
sodium laurate
|
Quantity
|
13 mg
|
Type
|
catalyst
|
Smiles
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C(CCCCCCCCCCC)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.96 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5.5 hours at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the slurry-state reaction solution
|
Type
|
FILTRATION
|
Details
|
was filtered under reduced pressure
|
Type
|
WASH
|
Details
|
the solid was washed with a small amount of distilled water
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(CC(=O)C1=CC(=C(C(=O)N)C=C1)C)(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |